Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
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Description
“Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate” is a chemical compound . It is a light-brown to brown powder or crystals . This compound is part of the [1,2,4]triazolo[4,3-a]pyrazine derivatives .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives, like the compound , involves using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis methods of triazole compounds have been extensively studied over the past 20 years .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H4N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1 .Scientific Research Applications
Chemical Reactivity and Transformations
The compound exhibits intriguing reactivity in various chemical transformations. For instance, tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates undergo rapid cascade reactions with alkyl lithiums, forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates in high yields. This reaction showcases the compound's potential in synthesizing complex molecular structures (Ivanov, 2020).
Synthesis and Derivative Formation
The ester group in related compounds can be converted to methyl through the action of lithium tetrahydridoborate, highlighting the versatility of these compounds in organic synthesis. This process has few analogies in other classes of organic compounds, underscoring its uniqueness (Mironovich et al., 2017).
Methodological Development in Organic Chemistry
In the realm of drug discovery, the tert-BuOLi-mediated Claisen condensation of certain compounds efficiently provides enolized lithium salts, which react with arylhydrazine hydrochlorides to produce triarylpyrazole-3-carboxylates. This method offers convenient access to these complex structures, vital for pharmaceutical research (Zhai et al., 2013).
Structural and Functional Insights
Functionalization of related compounds, like oxazolo[4,5-b]pyrazines, by deprotometallation using lithium compounds has been explored. This process involves forming lithio derivatives and then trapping them by iodolysis, providing insights into the structural manipulation of these compounds (Bisballe et al., 2018).
Properties
IUPAC Name |
lithium;7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.Li/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)12-13-8(15)9(16)17;/h4-6H2,1-3H3,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBXDWPFVDTBBI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)[O-])C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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